1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as:
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylamine
- 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethanamine
Uniqueness
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-14(19)17-8-5-6-12(11-17)15-16-10-13-7-3-4-9-18(13)15/h2,10,12H,1,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTPKMJYCRZOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC=C3N2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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